Cas no 2177450-08-5 (N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-9H-xanthene-9-carboxamide
- N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide
- N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
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- Inchi: 1S/C24H19NO3S2/c26-18(22-10-9-21(30-22)15-11-12-29-14-15)13-25-24(27)23-16-5-1-3-7-19(16)28-20-8-4-2-6-17(20)23/h1-12,14,18,23,26H,13H2,(H,25,27)
- InChI Key: AFSBBFJQDOZFSL-UHFFFAOYSA-N
- SMILES: S1C(C2=CSC=C2)=CC=C1C(CNC(C1C2C=CC=CC=2OC2C=CC=CC1=2)=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 583
- XLogP3: 4.3
- Topological Polar Surface Area: 115
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6517-2759-2μmol |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-5μmol |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-10μmol |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-20μmol |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-1mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-2mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-3mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-4mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-5mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6517-2759-10mg |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide |
2177450-08-5 | 10mg |
$79.0 | 2023-09-08 |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide
Introduction to N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide (CAS No. 2177450-08-5)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide, identified by its CAS number CAS No. 2177450-08-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of extensive research and development.
The molecular structure of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide incorporates key functional groups that contribute to its remarkable chemical behavior. The presence of a bithiophene moiety, which is a conjugated aromatic system consisting of two thiophene rings connected by a sulfur-sulfur bond, imparts significant electronic properties to the molecule. This feature makes it particularly interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Beyond its electronic characteristics, the compound also features a 9H-xanthene core, which is known for its stability and ability to participate in various biochemical interactions. The amide group at the end of the molecule further enhances its potential for biological activity, suggesting applications in drug design and development.
In recent years, there has been growing interest in the development of novel materials that can be used in advanced technological applications. The combination of the bithiophene and 9H-xanthene moieties in N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide makes it a promising candidate for such applications. Specifically, researchers have been exploring its potential use in the fabrication of high-performance organic semiconductors and optoelectronic devices.
The hydroxyethyl group attached to the xanthene core introduces a polar character to the molecule, which can influence its solubility and interactions with other molecules. This feature is particularly useful in pharmaceutical applications, where solubility and bioavailability are critical factors. The ability to modify this group further allows for fine-tuning of the compound's properties to suit specific needs.
The synthesis of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide involves multiple steps that require precise control over reaction conditions. The bithiophene moiety is typically introduced through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely used method for constructing biaryl systems. The subsequent functionalization of the xanthene core involves nucleophilic substitution reactions, where the hydroxyethyl group is incorporated.
The compound's potential applications extend beyond materials science into the realm of biomedicine. The structural features of N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide, particularly its ability to interact with biological targets, make it an attractive scaffold for drug discovery. Researchers are investigating its potential as an intermediate in the synthesis of novel therapeutic agents that could target various diseases.
In conclusion, N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-9H-xanthene-9-carboxamide(CAS No. 2177450-08-5) is a multifaceted compound with significant potential in both technological and pharmaceutical applications. Its unique structural features and functional groups make it a valuable asset in the development of advanced materials and innovative drug therapies. As research continues to uncover new possibilities for this compound, its importance in science and industry is likely to grow even further.
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